WAY 208466

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

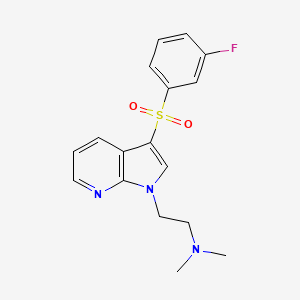

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSFIDVAEMDPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621755 | |

| Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633304-27-5 | |

| Record name | WAY-208466 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633304275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-208466 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXW9ALG9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-208466: A Deep Dive into its Mechanism of Action as a 5-HT6 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-208466 is a potent and selective agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. Its mechanism of action is centered on the activation of the 5-HT6 receptor, leading to the modulation of multiple downstream signaling pathways and neurotransmitter systems. This in-depth guide consolidates the current understanding of WAY-208466's molecular interactions, signaling cascades, and its effects on neuronal function, providing a technical resource for researchers in neuroscience and drug development.

Core Mechanism: Potent and Selective 5-HT6 Receptor Agonism

WAY-208466 exhibits high affinity and full agonist activity at the human 5-HT6 receptor.[1] This selective interaction initiates a cascade of intracellular events that underpin its pharmacological effects. The primary mechanism involves the canonical Gs-protein signaling pathway.

Quantitative Binding and Functional Data

The following tables summarize the key in vitro pharmacological parameters of WAY-208466, highlighting its potency and selectivity for the human 5-HT6 receptor.

| Parameter | Value | Receptor | Reference |

| Ki | 4.8 nM | Human 5-HT6 | [1] |

| EC50 | 7.3 nM | Human 5-HT6 | [1] |

| Emax | 100% | Human 5-HT6 | [1] |

| Table 1: In Vitro Affinity and Functional Activity of WAY-208466 at the Human 5-HT6 Receptor. |

Intracellular Signaling Pathways

Activation of the 5-HT6 receptor by WAY-208466 triggers two principal signaling cascades: the canonical Gs/cAMP pathway and a non-canonical pathway involving Fyn kinase.

Canonical Gs/cAMP Pathway

As a Gs-coupled receptor, the 5-HT6 receptor, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal function.

Non-Canonical Fyn/ERK Pathway

Recent evidence suggests that the 5-HT6 receptor can also signal through a Gs-independent pathway by interacting with the non-receptor tyrosine kinase, Fyn.[2] This interaction can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity and cognitive processes.[2][3]

Neurochemical Effects: Modulation of GABAergic and Glutamatergic Systems

A key aspect of WAY-208466's mechanism of action is its ability to modulate neurotransmitter systems, primarily GABA and glutamate.

Enhancement of GABAergic Transmission

In vivo microdialysis studies have demonstrated that systemic administration of the related 5-HT6 agonist, WAY-181187, significantly increases extracellular levels of gamma-aminobutyric acid (GABA) in brain regions such as the frontal cortex. This effect is blocked by 5-HT6 antagonists, confirming the receptor's involvement.

Attenuation of Glutamate Release

In addition to its effects on GABA, 5-HT6 receptor agonism has been shown to attenuate stimulated glutamate release in vitro. This suggests a role for WAY-208466 in modulating the excitatory/inhibitory balance within the brain.

Experimental Protocols

In Vivo Microdialysis for GABA Measurement

This protocol is based on methodologies used for studying the effects of the 5-HT6 agonist WAY-181187 on extracellular GABA levels.

-

Subjects: Male Sprague-Dawley rats.

-

Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a preservative.

-

Analysis: GABA concentrations in the dialysate are determined by high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

-

Drug Administration: WAY-208466 or vehicle is administered systemically (e.g., subcutaneously) after a stable baseline of GABA is established.

Functional cAMP Assay

This protocol outlines a typical in vitro assay to measure the effect of WAY-208466 on cAMP production.

-

Cell Culture: HEK293 cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of various concentrations of WAY-208466.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The data is used to generate a dose-response curve and calculate the EC50 value for WAY-208466.

Conclusion

WAY-208466 is a valuable research tool for elucidating the physiological and pathological roles of the 5-HT6 receptor. Its mechanism of action, characterized by potent and selective agonism, leads to the activation of both canonical Gs/cAMP and non-canonical Fyn/ERK signaling pathways. These intracellular events translate into significant modulation of GABAergic and glutamatergic neurotransmission. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for future research into the therapeutic potential of 5-HT6 receptor agonists in various central nervous system disorders.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-208466: A Technical Whitepaper on a Potent and Selective 5-HT₆ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of WAY-208466, a novel compound recognized for its potent and selective agonist activity at the serotonin 6 (5-HT₆) receptor. The 5-HT₆ receptor, expressed almost exclusively in the central nervous system (CNS), is a key target in drug discovery for cognitive and neuropsychiatric disorders. This guide synthesizes available quantitative data, details common experimental protocols for its characterization, and visualizes key pathways and workflows.

Core Pharmacological Profile

WAY-208466 distinguishes itself through its high binding affinity and functional potency at the human 5-HT₆ receptor. It operates as a full agonist, meaning it can elicit the maximum possible response from the receptor, comparable to the endogenous ligand, serotonin.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters that define the activity of WAY-208466 at the human 5-HT₆ receptor.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |

| WAY-208466 | Human 5-HT₆ | [³H]-LSD | 4.8 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Agonist Activity

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Source |

| WAY-208466 | Human 5-HT₆ | cAMP Accumulation | 7.3 | 100 | [1] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible response. Eₘₐₓ (Maximum Effect): The maximum response a compound can elicit. A value of 100% indicates a full agonist.

Signaling Pathway and Experimental Characterization

The characterization of a compound like WAY-208466 involves a multi-step process, from determining its interaction with the receptor at a molecular level to observing its effects in more complex biological systems.

5-HT₆ Receptor Signaling Pathway

The 5-HT₆ receptor is canonically coupled to a stimulatory G-protein (Gₛ). Upon activation by an agonist such as WAY-208466, this initiates a well-defined intracellular signaling cascade.

Experimental Workflow

The pharmacological profile of WAY-208466 is established through a standardized workflow that progresses from in vitro assays to in vivo models.

Selectivity Profile

A critical attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other potential targets ("off-targets"). While WAY-208466 is reported to be a selective 5-HT₆ receptor agonist, a comprehensive quantitative screening panel detailing its Kᵢ values against a broad range of other receptors is not publicly available in the cited literature. The following diagram illustrates the concept of selectivity.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize WAY-208466.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of WAY-208466 for the human 5-HT₆ receptor.

-

Receptor Source: Prepare cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human 5-HT₆ receptor. Protein concentration is determined via a standard method like the Bradford assay.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide), used at a final concentration at or near its Kₔ for the 5-HT₆ receptor.

-

Test Compound: WAY-208466, prepared in a series of dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT₆ ligand like clozapine.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes (typically 50-100 µg protein), [³H]-LSD, and either assay buffer (for total binding), the test compound dilution, or the non-specific binding control.

-

Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent inhibition of specific binding against the log concentration of WAY-208466.

-

Determine the IC₅₀ value (the concentration of WAY-208466 that inhibits 50% of specific [³H]-LSD binding) using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay (Functional Activity)

This protocol measures the ability of WAY-208466 to stimulate the production of cyclic AMP (cAMP), the second messenger for the 5-HT₆ receptor.

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₆ receptor in 384-well plates and culture overnight.

-

Reagents:

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor such as 0.5 mM IBMX (to prevent cAMP degradation).

-

Test Compound: WAY-208466, prepared in a series of dilutions.

-

Detection Kit: A commercial cAMP detection kit, typically based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or similar immunoassay technology.

-

-

Procedure:

-

Replace the culture medium with stimulation buffer and pre-incubate the cells.

-

Add the various dilutions of WAY-208466 to the wells. Include a vehicle control for basal cAMP levels.

-

Incubate for 20-30 minutes at 37°C to stimulate cAMP production.

-

Lyse the cells and proceed with the cAMP measurement according to the detection kit manufacturer's instructions. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

-

Data Analysis:

-

Measure the fluorescence signal (e.g., the ratio of emissions at 665 nm and 620 nm for HTRF assays).

-

Convert the signal to cAMP concentration using a standard curve generated with known cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of WAY-208466.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

-

In Vivo Neurochemical Profile

In vivo studies provide critical context for in vitro findings. Microdialysis experiments in rats have shown that administration of WAY-208466 (10 mg/kg, s.c.) leads to a preferential increase in extracellular GABA (γ-aminobutyric acid) concentrations in the frontal cortex.[1] This effect was observed after both acute and chronic (14-day) administration, suggesting that tolerance does not develop to this neurochemical effect.[1] This modulation of the GABAergic system highlights a key downstream effect of 5-HT₆ receptor agonism and suggests potential therapeutic applications.[1]

References

The Indirect Modulation of GABAergic Neurotransmission by WAY-208466: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-208466 is a potent and selective 5-HT6 receptor agonist that has demonstrated significant effects on the central nervous system, including anxiolytic and antidepressant-like properties in preclinical studies. A key aspect of its neuropharmacological profile is its ability to modulate GABAergic neurotransmission. This technical guide provides an in-depth analysis of the mechanism by which WAY-208466 influences the GABAergic system. Contrary to a direct interaction with GABA receptors, current research indicates that WAY-208466 exerts its effects indirectly, primarily by increasing extracellular GABA levels through the activation of 5-HT6 receptors. This guide will detail the existing evidence, experimental protocols, and the putative signaling pathways involved, presenting quantitative data in a structured format and visualizing key concepts using Graphviz diagrams.

Introduction to WAY-208466

WAY-208466 is a full agonist at the human 5-HT6 receptor, exhibiting high binding affinity and selectivity. The 5-HT6 receptor, predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits and psychiatric disorders. The unique neurochemical signature of WAY-208466, particularly its influence on GABAergic and glutamatergic systems, underscores its therapeutic potential.

Core Mechanism: Indirect Modulation of GABAergic Neurotransmission

The primary mechanism by which WAY-208466 affects GABAergic neurotransmission is through its agonist activity at 5-HT6 receptors, leading to an increase in extracellular GABA concentrations in several key brain regions. This elevation of ambient GABA subsequently enhances inhibitory tone by acting on postsynaptic GABAA receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of WAY-208466 and its impact on neurotransmitter levels.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) at human 5-HT6 receptor | 4.8 nM | Human recombinant | [1] |

| Functional Activity (EC50) at human 5-HT6 receptor | 7.3 nM | Human recombinant | [1] |

| Intrinsic Efficacy (Emax) at human 5-HT6 receptor | 100% | Human recombinant | [1] |

Table 1: Pharmacological Profile of WAY-208466 at the 5-HT6 Receptor. This table quantifies the high affinity and full agonist properties of WAY-208466 at its primary target.

| Brain Region | Neurotransmitter Change | Dosage (WAY-208466) | Species | Reference |

| Frontal Cortex | ↑ Extracellular GABA | 10 mg/kg, s.c. | Rat | [1] |

| Dorsal Hippocampus | ↑ Extracellular GABA | 10-30 mg/kg, s.c. | Rat | [1] |

| Striatum | ↑ Extracellular GABA | 10-30 mg/kg, s.c. | Rat | [1] |

| Amygdala | ↑ Extracellular GABA | 10-30 mg/kg, s.c. | Rat | [1] |

| Nucleus Accumbens | No significant change in GABA | Not specified | Rat | [1] |

| Thalamus | No significant change in GABA | Not specified | Rat | [1] |

| Frontal Cortex | ↓ Dopamine & 5-HT (modest) | 30 mg/kg, s.c. | Rat | [1] |

Table 2: Effects of WAY-208466 on Extracellular Neurotransmitter Levels. This table highlights the region-specific increases in GABA following systemic administration of WAY-208466.

Experimental Protocols

The following sections detail the methodologies used in the key experiments that have elucidated the effects of WAY-208466 on GABAergic neurotransmission.

In Vivo Microdialysis

Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving animals following administration of WAY-208466.

Protocol:

-

Animal Preparation: Male rats are surgically implanted with microdialysis guide cannulae targeting the brain region of interest (e.g., frontal cortex, hippocampus).

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: WAY-208466 is administered subcutaneously (s.c.) at the desired dose.

-

Sample Collection: Dialysate samples continue to be collected at regular intervals post-administration.

-

Neurochemical Analysis: The concentrations of GABA and other neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Receptor Binding Assays

Objective: To determine the binding affinity of WAY-208466 for the 5-HT6 receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor are prepared.

-

Radioligand Binding: The membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]LSD) and varying concentrations of WAY-208466.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from free radioligand.

-

Scintillation Counting: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of WAY-208466.

Functional Assays (e.g., cAMP Assay)

Objective: To determine the functional activity (agonist efficacy and potency) of WAY-208466 at the 5-HT6 receptor.

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of WAY-208466.

-

cAMP Measurement: Since the 5-HT6 receptor is Gs-coupled, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The levels of cAMP are measured using a suitable assay kit (e.g., ELISA-based).

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of WAY-208466.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and experimental workflows.

Figure 1: Proposed signaling pathway for WAY-208466's indirect effect on GABAergic neurotransmission.

Figure 2: Experimental workflow for in vivo microdialysis to measure GABA levels.

Discussion and Future Directions

The available evidence strongly suggests that WAY-208466 enhances GABAergic tone indirectly through its primary action as a 5-HT6 receptor agonist. The neurochemical effects of WAY-208466, such as the modest decrease in cortical dopamine and 5-HT levels, are attenuated by the GABAA receptor antagonist bicuculline, further solidifying the link between 5-HT6 receptor activation and the GABAergic system.[1] This indirect mechanism has significant implications for drug development, as it suggests that targeting the 5-HT6 receptor can be a viable strategy for modulating GABAergic neurotransmission without the direct side effects associated with GABAA receptor modulators.

Future research should focus on elucidating the precise downstream signaling cascades that link 5-HT6 receptor activation to increased GABA release. Investigating the specific neuronal populations and circuits involved will be crucial for a comprehensive understanding of how WAY-208466 exerts its therapeutic effects. Furthermore, while current data do not indicate a direct interaction with GABAA receptors, comprehensive screening against a panel of GABAA receptor subtypes would definitively rule out any direct modulatory effects.

Conclusion

WAY-208466 represents a novel pharmacological tool and potential therapeutic agent that influences GABAergic neurotransmission through a distinct, indirect mechanism. By acting as a potent and selective 5-HT6 receptor agonist, it elevates extracellular GABA levels in key brain regions associated with mood and anxiety. This guide has provided a detailed overview of the current understanding of WAY-208466's effects on the GABAergic system, supported by quantitative data, experimental protocols, and visual diagrams. This information serves as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

References

WAY-208466: A Technical Guide to a Selective 5-HT6 Receptor Agonist and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-208466 is a potent, selective, and full agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system (CNS).[1][2][3] Its mechanism of action, centered on the modulation of GABAergic and glutamatergic neurotransmission, has positioned it as a valuable tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes.[1][4] Preclinical evidence suggests potential therapeutic applications in the treatment of anxiety disorders, obsessive-compulsive disorder (OCD), and depression.[2] More recent studies have also highlighted its potential to increase food motivation, opening avenues for its investigation in eating disorders like anorexia nervosa.[5] This document provides an in-depth technical overview of WAY-208466, summarizing its pharmacological properties, experimental methodologies used for its characterization, and its underlying signaling pathways.

Core Pharmacological Profile

WAY-208466 distinguishes itself through its high affinity and selectivity for the human 5-HT6 receptor. It acts as a full agonist, meaning it binds to the receptor and elicits a maximal functional response.[1]

Quantitative Pharmacological Data

The key in vitro pharmacological parameters for WAY-208466 are summarized below. These values highlight its potency and efficacy at the human 5-HT6 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 4.8 nM | Human | Radioligand Binding Assay | [1] |

| Functional Potency (EC50) | 7.3 nM | Human | cAMP Functional Assay | [1][6] |

| Maximal Efficacy (Emax) | 100% | Human | cAMP Functional Assay | [1] |

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is positively coupled to the Gs alpha subunit of G-proteins.[4] Upon agonist binding, such as by WAY-208466, a conformational change in the receptor activates the Gs protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4]

This primary signaling cascade is believed to underpin the broader neurochemical effects of WAY-208466. In vivo studies have demonstrated that administration of WAY-208466 leads to a significant increase in extracellular GABA concentrations in brain regions like the frontal cortex.[1][6] This effect is thought to be a key mediator of its anxiolytic and antidepressant-like properties.[2][4]

Caption: WAY-208466 signaling cascade via the 5-HT6 receptor.

Key Experimental Protocols

The characterization of WAY-208466 involves standard and specialized pharmacological assays. The methodologies described below are based on the reported findings.

Radioligand Binding Assay (for Affinity)

This assay is performed to determine the binding affinity (Ki) of WAY-208466 for the 5-HT6 receptor.

-

Preparation: Cell membranes are prepared from a stable cell line expressing the recombinant human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A specific 5-HT6 receptor radioligand with high affinity, such as [3H]-LSD or a more selective 5-HT6 radioligand, is used.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (WAY-208466) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 ligand (e.g., clozapine).

-

The reaction is allowed to reach equilibrium and is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 value (concentration of WAY-208466 that inhibits 50% of specific radioligand binding) is calculated using non-linear regression. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay (for Potency and Efficacy)

This assay measures the ability of WAY-208466 to stimulate the 5-HT6 receptor's signaling pathway, determining its potency (EC50) and efficacy (Emax).

-

Cell Line: A cell line stably expressing the human 5-HT6 receptor is used.

-

Procedure:

-

Cells are plated in multi-well plates and incubated to allow for adherence.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Increasing concentrations of WAY-208466 are added to the cells. A known full agonist (like serotonin) is used as a positive control.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of WAY-208466. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response, compared to the positive control) are determined using a sigmoidal curve-fitting model.

In Vivo Microdialysis (for Neurotransmitter Levels)

This technique is used to measure the effect of WAY-208466 on extracellular neurotransmitter levels in the brains of living animals (e.g., rats).

-

Surgery: A microdialysis guide cannula is surgically implanted into a specific brain region of interest, such as the frontal cortex.

-

Procedure:

-

After a recovery period, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.

-

Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

-

WAY-208466 is administered to the animal (e.g., via subcutaneous injection).[1]

-

Dialysate collection continues to measure changes in neurotransmitter levels post-administration.

-

-

Analysis: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

Caption: Typical experimental workflow for characterizing WAY-208466.

Potential Therapeutic Applications

The pharmacological profile of WAY-208466 supports its investigation for several CNS disorders.

-

Anxiety and Depression: The ability of WAY-208466 to increase GABA levels in the cortex provides a strong rationale for its potential anxiolytic and antidepressant effects.[1][2][6] Enhanced GABAergic inhibition can help to normalize the hyperactivity in neural circuits often associated with these conditions.

-

Obsessive-Compulsive Disorder (OCD): Animal studies have shown that 5-HT6 receptor agonists can reduce compulsive-like behaviors, suggesting a potential role in the treatment of OCD.[1][2]

-

Eating Disorders: A study in non-human primates demonstrated that WAY-208466 increases the motivation to eat.[5] This finding opens a novel therapeutic avenue for conditions characterized by a pathological lack of appetite and food motivation, such as anorexia nervosa.[5]

-

Cognitive Function: While much of the research into cognitive enhancement has focused on 5-HT6 antagonists, the role of agonists is less clear.[7] The modulation of GABA and glutamate systems by WAY-208466 could potentially influence cognitive processes, though this requires further investigation.

Conclusion

WAY-208466 is a well-characterized, potent, and selective 5-HT6 receptor full agonist. Its mechanism, involving the stimulation of the cAMP pathway and subsequent modulation of cortical GABA levels, provides a solid foundation for its observed anxiolytic and antidepressant-like effects in preclinical models. Emerging research into its effects on food motivation further expands its potential therapeutic utility. As a research tool, WAY-208466 remains invaluable for elucidating the complex role of the 5-HT6 receptor in brain function and disease. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-208466 - Wikipedia [en.wikipedia.org]

- 3. WAY-208466 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WAY-208466, a 5-HT6 receptor agonist, increases food motivation in primates: A behavioural and PET imaging study opening perspectives in eating disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WAY 208466 dihydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 7. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

WAY-208466: A Technical Guide for Neuroscience Research

Introduction: WAY-208466 is a potent and highly selective full agonist for the serotonin 5-HT6 receptor.[1] This receptor subtype is expressed almost exclusively in the central nervous system, with high concentrations in the striatum, hippocampus, cortex, and nucleus accumbens.[2] Due to its unique distribution and signaling properties, the 5-HT6 receptor has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. WAY-208466, through its specific activation of this receptor, has demonstrated potential anxiolytic, antidepressant, and cognitive-modulating effects in preclinical studies.[1][3] This document provides a comprehensive technical overview of WAY-208466, summarizing its pharmacological properties, mechanism of action, and the experimental protocols used in its characterization.

Core Pharmacological Profile

WAY-208466 is distinguished by its high-affinity binding to and potent activation of the human 5-HT6 receptor. Its pharmacological characteristics have been primarily defined through in vitro binding and functional assays.

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the key quantitative metrics for WAY-208466 at the human 5-HT6 receptor.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 4.8 nM | Human 5-HT6 Receptor | [4] |

| Functional Potency (EC50) | 7.3 nM | Human 5-HT6 Receptor | [3][4][5][6] |

| Efficacy (Emax) | 100% | Human 5-HT6 Receptor | [4] |

Table 1: In Vitro Pharmacological Data for WAY-208466.

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha-subunit, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] WAY-208466, as a full agonist, initiates this signaling cascade. A primary downstream consequence of 5-HT6 receptor activation is the modulation of GABAergic interneurons.[2][7] This leads to an increase in extracellular GABA concentrations in key brain regions like the frontal cortex.[1][3][4] This GABAergic modulation, in turn, influences other neurotransmitter systems, including a reduction in stimulated glutamate release.[4]

Caption: Signaling pathway of WAY-208466 via the 5-HT6 receptor.

In Vivo Neurochemical Effects

WAY-208466 administration produces distinct changes in neurotransmitter levels in the brain, primarily by elevating GABA. These effects have been observed following both acute and chronic administration, suggesting a lack of tolerance development to its primary neurochemical action.[4]

| Brain Region | Neurotransmitter | Effect | Dose / Administration | Reference |

| Frontal Cortex | GABA | ▲ Significant Increase | 10 mg/kg, s.c. (acute & chronic) | [4] |

| Frontal Cortex | Glutamate | No Change (basal levels) | 3-30 mg/kg, s.c. | [4] |

| Frontal Cortex | Norepinephrine | No Change | 3-30 mg/kg, s.c. | [4] |

| Frontal Cortex | Dopamine | ▼ Modest Decrease | 30 mg/kg, s.c. | [4] |

| Frontal Cortex | Serotonin (5-HT) | ▼ Modest Decrease | 30 mg/kg, s.c. | [4] |

| Hippocampus | GABA | ▲ Robust Elevation | 10-30 mg/kg, s.c. | [4] |

| Hippocampus (slices) | Glutamate (stimulated) | ▼ Attenuated Release | In vitro application | [4] |

| Striatum | GABA | ▲ Robust Elevation | 10-30 mg/kg, s.c. | [4] |

| Amygdala | GABA | ▲ Robust Elevation | 10-30 mg/kg, s.c. | [4] |

| Nucleus Accumbens | GABA | No Effect | Not specified | [4] |

Table 2: Summary of In Vivo Neurochemical Effects of 5-HT6 Agonists including WAY-208466. (Note: Some effects were characterized using the related agonist WAY-181187 but are considered indicative of the class effect)

Experimental Protocols and Methodologies

The characterization of WAY-208466 involved standard and specialized pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays (Affinity)

-

Objective: To determine the binding affinity (Ki) of WAY-208466 for the human 5-HT6 receptor.

-

Preparation: Membranes were prepared from cells stably expressing the human 5-HT6 receptor.

-

Procedure:

-

Cell membranes were incubated with a specific radioligand (e.g., [3H]LSD or [125I]SB-258585) at a fixed concentration.

-

Increasing concentrations of unlabeled WAY-208466 were added to compete with the radioligand for binding to the receptor.

-

The mixture was incubated to allow binding to reach equilibrium.

-

Bound and free radioligand were separated via rapid filtration through glass fiber filters.

-

The radioactivity trapped on the filters, representing bound ligand, was quantified using liquid scintillation counting.

-

The concentration of WAY-208466 that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

-

The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Agonist Assay (cAMP Accumulation)

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of WAY-208466.

-

Procedure:

-

Cells expressing the human 5-HT6 receptor were cultured in appropriate media.

-

Cells were incubated with various concentrations of WAY-208466 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Following incubation, the cells were lysed to release intracellular contents.

-

The concentration of cAMP in the cell lysates was measured using a competitive immunoassay, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

-

A dose-response curve was generated by plotting cAMP concentration against the log concentration of WAY-208466.

-

The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) were calculated from this curve.

-

In Vivo Microdialysis (Neurotransmitter Levels)

-

Objective: To measure extracellular neurotransmitter levels in the brains of freely moving rats following systemic administration of WAY-208466.

-

Procedure:

-

Surgical Implantation: Rats were anesthetized, and a guide cannula was stereotaxically implanted, aimed at a specific brain region (e.g., frontal cortex).

-

Recovery: Animals were allowed to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: After a stabilization period, dialysate samples were collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: WAY-208466 (e.g., 10 mg/kg, s.c.) was administered.

-

Post-Injection Sampling: Dialysate collection continued for several hours post-injection.

-

Analysis: The concentrations of GABA, glutamate, dopamine, and serotonin in the dialysate samples were quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Expression: Results were typically expressed as a percentage change from the pre-drug baseline levels.

-

Caption: General experimental workflow for WAY-208466 characterization.

References

- 1. WAY-208466 - Wikipedia [en.wikipedia.org]

- 2. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WAY 208466 dihydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 4. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

WAY-208466: A Technical Guide to a Selective 5-HT6 Receptor Agonist

Discovered and characterized by researchers at Wyeth Research, WAY-208466 is a potent and highly selective full agonist of the serotonin 6 (5-HT6) receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of WAY-208466, designed for researchers, scientists, and drug development professionals. The compound has been primarily investigated for its potential therapeutic applications in neurological and psychiatric disorders, owing to its unique neurochemical signature.

Discovery and History

WAY-208466 emerged from a research program at Wyeth Research aimed at developing selective ligands for the 5-HT6 receptor. The discovery was first detailed in a 2008 publication in Neuropsychopharmacology by Schechter and colleagues.[1] This seminal paper established WAY-208466 as a novel research tool for elucidating the physiological role of the 5-HT6 receptor. The compound, along with a related agonist WAY-181187, was shown to possess high affinity and selectivity for the human 5-HT6 receptor.[1] Subsequent preclinical studies have explored its potential antidepressant and anxiolytic effects. To date, there is no publicly available information to suggest that WAY-208466 has entered human clinical trials.

Pharmacological Profile

WAY-208466 is distinguished by its high-affinity binding to and potent activation of the 5-HT6 receptor. Its primary mechanism of action is as a full agonist at this G-protein coupled receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of WAY-208466 at the human 5-HT6 receptor.

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 4.8 nM | Human | [1] |

| Functional Potency (EC50) | 7.3 nM | Human | [1] |

| Efficacy (Emax) | 100% | Human | [1] |

Mechanism of Action and Signaling Pathways

WAY-208466 exerts its effects by binding to and activating the 5-HT6 receptor, which is primarily expressed in the central nervous system. The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been shown to engage other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, potentially through an interaction with Fyn, a Src family tyrosine kinase.

Below is a diagram illustrating the primary signaling pathway activated by WAY-208466.

In Vivo Effects

A key in vivo finding is that administration of WAY-208466 leads to a significant and preferential increase in extracellular levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the frontal cortex of rats.[1] This effect is noteworthy as it does not appear to diminish with chronic administration, suggesting a lack of tolerance development.[1] The elevation of cortical GABA is believed to contribute to the observed anxiolytic and antidepressant-like effects of WAY-208466 in preclinical models.

Experimental Protocols

While the precise, proprietary experimental protocols used by Wyeth Research are not publicly available, this section outlines the general methodologies for the key experiments used to characterize WAY-208466.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 receptor by WAY-208466.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor.

-

Radioligand (e.g., [3H]-LSD or a more selective 3H-labeled 5-HT6 antagonist).

-

WAY-208466 at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer containing MgCl2 and other ions).

-

Non-specific binding control (a high concentration of a known 5-HT6 ligand).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a series of tubes, combine the cell membranes, radioligand, and varying concentrations of WAY-208466 or the non-specific binding control.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of WAY-208466 to generate a competition curve.

-

Determine the IC50 (the concentration of WAY-208466 that displaces 50% of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation - General Protocol)

This assay measures the ability of a compound to activate a Gs-coupled receptor and produce a downstream signaling event.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of WAY-208466 at the 5-HT6 receptor by measuring cAMP accumulation.

Materials:

-

A whole-cell system (e.g., HEK293 or CHO cells) stably expressing the human 5-HT6 receptor.

-

WAY-208466 at various concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Assay buffer.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of WAY-208466 to the cells.

-

Incubate for a specific time at 37°C to allow for receptor activation and cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the amount of cAMP in each well using a suitable detection method as per the kit instructions.

-

Plot the cAMP concentration as a function of the WAY-208466 concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of WAY-208466 that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

In Vivo Microdialysis for GABA Measurement (General Protocol)

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of WAY-208466 administration on extracellular GABA levels in the rat frontal cortex.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis guide cannula and probe.

-

Artificial cerebrospinal fluid (aCSF).

-

A syringe pump.

-

A fraction collector.

-

WAY-208466 for administration (e.g., subcutaneous injection).

-

An analytical system for measuring GABA (e.g., HPLC with fluorescence detection).

Procedure:

-

Surgically implant a guide cannula into the frontal cortex of the rats using a stereotaxic apparatus. Allow the animals to recover.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer WAY-208466 to the rats.

-

Continue to collect dialysate samples at the same intervals post-administration.

-

Analyze the GABA concentration in the dialysate samples using HPLC.

-

Express the post-administration GABA levels as a percentage of the baseline levels for each animal.

-

Perform statistical analysis to determine the significance of any changes in GABA levels.

Chemical Synthesis

The detailed chemical synthesis of WAY-208466 is not publicly available. However, based on its chemical structure, 3-((3-fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-ethanamine, a plausible synthetic route would involve the construction of the 1H-pyrrolo[2,3-b]pyridine core, followed by functionalization at the 1 and 3 positions.

A generalized synthetic workflow is presented below.

Conclusion

WAY-208466 is a valuable pharmacological tool for studying the 5-HT6 receptor. Its high affinity, selectivity, and full agonist activity, combined with its distinct in vivo profile of elevating cortical GABA, have provided significant insights into the potential roles of this receptor in the central nervous system. While its clinical development has not been pursued, the preclinical data on WAY-208466 continue to inform the ongoing research into the therapeutic potential of targeting the 5-HT6 receptor for a variety of neuropsychiatric disorders.

References

WAY-208466: A Technical Guide for Researchers

WAY-208466 is a potent and selective full agonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. Its unique pharmacological profile, particularly its ability to modulate GABAergic neurotransmission, has made it a valuable tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes, including cognition, anxiety, and depression. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of WAY-208466 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

WAY-208466, with the IUPAC name 2-{3-[(3-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-1-yl}-N,N-dimethylethanamine, is a synthetic organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C17H18FN3O2S |

| Molecular Weight | 347.41 g/mol (free base); 420.33 g/mol (dihydrochloride salt)[1] |

| IUPAC Name | 2-{3-[(3-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-1-yl}-N,N-dimethylethanamine |

| CAS Number | 633304-27-5 (free base); 1207064-61-6 (dihydrochloride salt) |

| SMILES | CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F |

| Solubility | Soluble to 80 mM in water and DMSO (dihydrochloride salt)[1] |

| Purity | Typically ≥99% by HPLC[1] |

| Storage | Desiccate at room temperature (dihydrochloride salt)[1] |

Pharmacological Properties

WAY-208466 is characterized by its high affinity and selectivity for the human 5-HT6 receptor, where it acts as a full agonist.

| Parameter | Value | Species |

| Binding Affinity (Ki) | 4.8 nM | Human[2] |

| Functional Activity (EC50) | 7.3 nM | Human[2] |

| Intrinsic Activity (Emax) | 100% | Human[2] |

Mechanism of Action

As a 5-HT6 receptor agonist, WAY-208466 mimics the action of the endogenous neurotransmitter serotonin at this specific receptor subtype. The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gs protein. Activation of the receptor by an agonist like WAY-208466 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to be the primary mechanism through which WAY-208466 exerts its pharmacological effects.

Neurochemical Effects

A key characteristic of WAY-208466 is its ability to modulate neurotransmitter systems, most notably the GABAergic system. In vivo microdialysis studies in rats have demonstrated that administration of WAY-208466 leads to a significant and preferential increase in extracellular GABA levels in the frontal cortex.[2] This effect is observed after both acute and chronic administration, suggesting a lack of tolerance development.[2]

Signaling Pathway

The signaling pathway initiated by the activation of the 5-HT6 receptor by WAY-208466 is depicted below.

Experimental Protocols

Detailed methodologies for key experiments involving WAY-208466 are provided below.

5-HT6 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of WAY-208466 for the 5-HT6 receptor.

Methodology: A competitive radioligand binding assay is typically employed.

-

Cell Membranes: Membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) are used.

-

Radioligand: A radiolabeled 5-HT6 receptor antagonist, such as [3H]-LSD or [125I]-SB-258585, is used at a concentration near its Kd value.

-

Incubation: Cell membranes, radioligand, and varying concentrations of WAY-208466 are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.5 mM EDTA) at room temperature.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of WAY-208466 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for GABA Measurement

Objective: To measure the effect of WAY-208466 on extracellular GABA levels in the brain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgery: Guide cannulae for microdialysis probes are stereotaxically implanted into the brain region of interest (e.g., the frontal cortex).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of WAY-208466 (e.g., 10 mg/kg, s.c.).

-

GABA Analysis: GABA concentrations in the dialysate are determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).

-

Data Analysis: GABA levels are expressed as a percentage of the mean baseline concentrations.

5-HT6 Receptor Functional Assay (cAMP Measurement)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of WAY-208466 at the 5-HT6 receptor.

Methodology:

-

Cell Line: A stable cell line expressing the human 5-HT6 receptor is used.

-

Assay Principle: The assay measures the accumulation of intracellular cAMP following receptor activation.

-

Procedure: Cells are incubated with various concentrations of WAY-208466 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection: Intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.

-

Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the WAY-208466 concentration. The EC50 and Emax values are determined by non-linear regression analysis.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the in vivo effects of WAY-208466.

Synthesis

Conclusion

WAY-208466 is a critical pharmacological tool for elucidating the functions of the 5-HT6 receptor. Its well-characterized chemical and pharmacological properties, coupled with its demonstrated in vivo effects on GABAergic neurotransmission, make it an invaluable compound for researchers in neuroscience and drug discovery. The experimental protocols outlined in this guide provide a foundation for the design and execution of studies aimed at further exploring the therapeutic potential of targeting the 5-HT6 receptor.

References

WAY-208466: A Comprehensive Technical Guide to its Serotonin Receptor Binding Profile

For Immediate Release

This technical guide provides an in-depth analysis of the binding profile and functional activity of WAY-208466 at serotonin (5-HT) receptors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations.

Executive Summary

Quantitative Binding and Functional Data

The following table summarizes the known quantitative data for WAY-208466 at the human 5-HT6 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (Emax) | Assay Type |

| Human 5-HT6 | 4.8 nM | 7.3 nM | 100% | Radioligand Binding / cAMP Accumulation |

Data sourced from Schechter et al., 2008.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for characterizing a compound's interaction with G-protein coupled receptors like the serotonin receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of WAY-208466 for the human 5-HT6 receptor.

Materials:

-

Cell membranes expressing the recombinant human 5-HT6 receptor.

-

Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.

-

Test Compound: WAY-208466.

-

Non-specific binding control: High concentration of an unlabeled 5-HT6 antagonist (e.g., methiothepin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of WAY-208466. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis: The concentration of WAY-208466 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) following receptor activation. For Gs-coupled receptors like 5-HT6, agonist stimulation leads to an increase in intracellular cAMP.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of WAY-208466 at the human 5-HT6 receptor.

Materials:

-

Host cells (e.g., HEK293 or CHO) stably expressing the recombinant human 5-HT6 receptor.

-

Test Compound: WAY-208466.

-

Reference Agonist: Serotonin (5-HT).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed the cells in 96-well or 384-well plates and grow to an appropriate confluency.

-

Compound Addition: On the day of the assay, replace the culture medium with assay buffer and add varying concentrations of WAY-208466 or the reference agonist (serotonin) to the wells.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response produced by the compound relative to the reference agonist).

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: 5-HT6 Receptor Gs Signaling Pathway Activated by WAY-208466.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for cAMP Functional Assay.

Conclusion

WAY-208466 is a well-established high-affinity, full agonist for the human 5-HT6 serotonin receptor. Its selectivity for this receptor subtype makes it a valuable tool for studying the physiological and pathological roles of the 5-HT6 receptor. The provided data and protocols offer a foundational understanding for researchers investigating this compound and its therapeutic potential. Further studies are warranted to establish a complete binding profile of WAY-208466 across all serotonin receptor subtypes to fully elucidate its selectivity and potential off-target effects.

References

The Role of WAY-208466 in Modulating Cortical GABA Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-208466, a potent and selective serotonin 6 (5-HT6) receptor agonist, has demonstrated a significant role in modulating cortical neurochemistry, specifically by increasing gamma-aminobutyric acid (GABA) levels. This technical guide provides an in-depth analysis of the mechanism of action, experimental evidence, and putative signaling pathways underlying the effects of WAY-208466 on cortical GABAergic neurotransmission. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of targeting the 5-HT6 receptor for therapeutic interventions related to GABAergic dysfunction.

Introduction

The serotonergic system, through its diverse receptor subtypes, exerts profound control over various physiological and pathological processes in the central nervous system. The 5-HT6 receptor, almost exclusively expressed in the brain, has emerged as a promising target for cognitive enhancement and the treatment of neuropsychiatric disorders. WAY-208466 is a selective agonist for the 5-HT6 receptor, and its administration has been shown to preferentially elevate extracellular GABA concentrations in the frontal cortex[1]. This finding highlights a previously underappreciated role for 5-HT6 receptors in the regulation of inhibitory neurotransmission. Understanding the mechanisms by which WAY-208466 modulates cortical GABA levels is crucial for the development of novel therapeutics targeting the delicate balance between excitation and inhibition in the brain.

Mechanism of Action of WAY-208466

WAY-208466 is a high-affinity, full agonist at the human 5-HT6 receptor[1]. The primary mechanism of action of WAY-208466 involves the activation of these receptors, which are predominantly located on GABAergic interneurons within the cortex.

Receptor Binding Profile

WAY-208466 exhibits high affinity and selectivity for the 5-HT6 receptor.

| Receptor Parameter | Value | Reference |

| Human 5-HT6 Receptor Affinity (Ki) | 4.8 nM | [1] |

| Functional Agonist Activity (EC50) | 7.3 nM | [1] |

| Intrinsic Activity (Emax) | 100% | [1] |

Experimental Evidence for Cortical GABA Modulation

The primary evidence for the role of WAY-208466 in modulating cortical GABA levels comes from in vivo microdialysis studies in rats.

In Vivo Microdialysis Data

Administration of WAY-208466 has been shown to increase extracellular GABA levels in the rat frontal cortex.

| Compound | Dose | Route of Administration | Brain Region | % Change in Extracellular GABA (Mean ± SEM) | Reference |

| WAY-208466 | 10 mg/kg | Subcutaneous (s.c.) | Frontal Cortex | Data not available in abstract | [1] |

Note: The precise quantitative data for the percentage change in GABA levels following WAY-208466 administration is not available in the public abstract of the primary study. The table will be updated upon access to the full-text article.

Experimental Protocol: In Vivo Microdialysis

The following is a generalized protocol based on standard microdialysis procedures for the measurement of neurotransmitters in the rodent brain. The specific parameters used in the key study by Schechter et al. (2008) may vary.

Objective: To measure extracellular GABA levels in the frontal cortex of awake, freely moving rats following the administration of WAY-208466.

Materials:

-

WAY-208466

-

Vehicle (e.g., sterile saline or bacteriostatic water)

-

Male Sprague-Dawley rats (250-350 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) with a semi-permeable membrane

-

Perfusion fluid (artificial cerebrospinal fluid - aCSF)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

O-phthaldialdehyde (OPA) for derivatization

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the frontal cortex (e.g., coordinates relative to bregma: AP +3.2 mm, ML ±0.8 mm, DV -1.0 mm).

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the frontal cortex.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of GABA levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.

-

Collect at least three baseline samples before drug administration.

-

Administer WAY-208466 (10 mg/kg, s.c.) or vehicle.

-

Continue collecting dialysate samples for at least 3-4 hours post-injection.

-

-

GABA Analysis:

-

Derivatize the GABA in the dialysate samples with OPA to make it fluorescent.

-

Analyze the samples using an HPLC system with a fluorescence detector.

-

Quantify GABA concentrations by comparing the peak areas to a standard curve.

-

Express the results as a percentage of the mean baseline GABA concentration.

-

Diagram of Experimental Workflow:

Proposed Signaling Pathway

The increase in cortical GABA levels following WAY-208466 administration is initiated by the activation of 5-HT6 receptors located on GABAergic interneurons. The canonical signaling pathway for 5-HT6 receptors involves coupling to the Gs alpha subunit of the heterotrimeric G-protein.

Diagram of the Proposed Signaling Pathway:

Downstream Effectors of cAMP-PKA Signaling

The activation of Protein Kinase A (PKA) by cyclic AMP (cAMP) leads to the phosphorylation of various substrate proteins that can influence neurotransmitter release. Potential downstream targets include:

-

Synapsin I: PKA-mediated phosphorylation of Synapsin I can cause its dissociation from synaptic vesicles, thereby increasing the mobility of these vesicles and promoting their availability for release.

-

RIM1α: This active zone protein is a known substrate for PKA. Its phosphorylation can enhance the priming of synaptic vesicles, leading to an increased probability of neurotransmitter release.

-

GABA Synthesis Enzymes (GAD65/GAD67): The role of PKA in regulating the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, is complex and appears to be isoform-specific. Some evidence suggests that PKA may inhibit GAD67 activity, which would counteract an increase in GABA release. Further research is needed to clarify the net effect of PKA on GABA synthesis in the context of 5-HT6 receptor activation in cortical interneurons.

Discussion and Future Directions

The findings that WAY-208466, a selective 5-HT6 receptor agonist, increases cortical GABA levels open new avenues for understanding the role of the serotonergic system in regulating cortical inhibition. The proposed signaling pathway through Gs-cAMP-PKA provides a plausible mechanism for this effect, although the precise downstream targets and their relative contributions to the observed increase in GABA release require further investigation.

Future research should focus on:

-

Quantitative analysis: Obtaining precise dose-response data for the effect of WAY-208466 on cortical GABA levels.

-

Electrophysiological studies: Directly examining the effects of WAY-208466 on the excitability and firing rate of identified cortical GABAergic interneurons.

-

Molecular investigations: Elucidating the specific PKA substrates that are phosphorylated following 5-HT6 receptor activation in these neurons and their direct impact on the machinery of GABA synthesis and release.

Conclusion

WAY-208466 modulates cortical GABA levels through its agonist activity at 5-HT6 receptors, which are co-localized with GABAergic interneurons. The activation of the Gs-cAMP-PKA signaling pathway is the likely intracellular mechanism driving this effect, potentially through the phosphorylation of proteins involved in synaptic vesicle trafficking and release. This technical guide provides a framework for understanding the current knowledge and highlights the key areas for future research to fully elucidate the therapeutic potential of targeting the 5-HT6 receptor to modulate cortical inhibitory tone.

References

WAY-208466: A Technical Guide for the Investigation of Obsessive-Compulsive Disorder Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of WAY-208466, a potent and selective 5-HT6 receptor agonist, for its application in preclinical models of obsessive-compulsive disorder (OCD). This document details the pharmacological profile of WAY-208466, outlines the key signaling pathways associated with 5-HT6 receptor activation, and provides detailed experimental protocols for relevant animal models of OCD. Quantitative data is presented in structured tables, and complex biological and experimental processes are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic utility.

Introduction

Obsessive-compulsive disorder (OCD) is a neuropsychiatric condition characterized by intrusive, persistent thoughts (obsessions) and repetitive, compulsive behaviors.[1] The serotonin (5-HT) system has long been implicated in the pathophysiology of OCD, with selective serotonin reuptake inhibitors (SSRIs) being the first-line pharmacological treatment.[2] However, a significant portion of patients do not respond adequately to SSRIs, highlighting the need for novel therapeutic strategies targeting alternative or complementary neural pathways.[3]

The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a promising target for cognitive and psychiatric disorders.[4] WAY-208466 is a potent and selective 5-HT6 receptor full agonist that has shown potential in modulating neurotransmitter systems relevant to OCD.[4] This guide serves as a technical resource for researchers investigating the therapeutic potential of WAY-208466 and similar compounds in preclinical OCD models.

Pharmacological Profile of WAY-208466